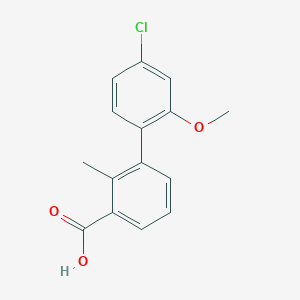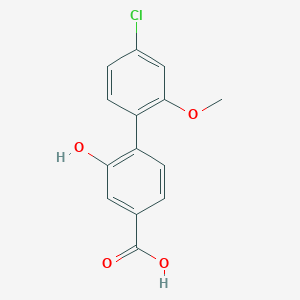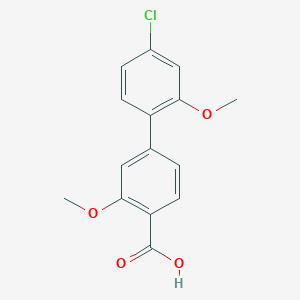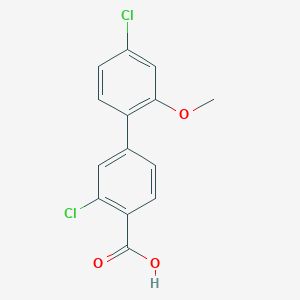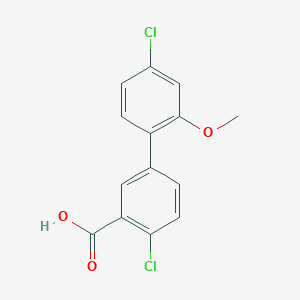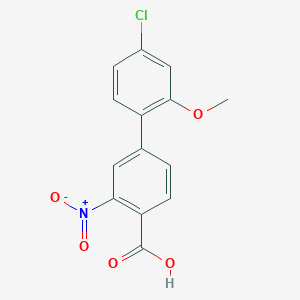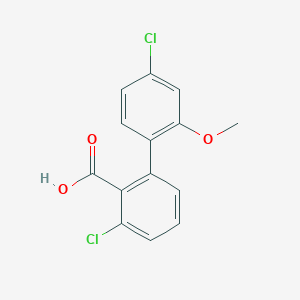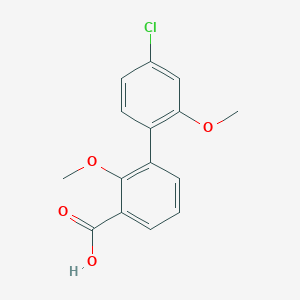
3-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-2-methoxyphenyl)-2-methoxybenzoic acid, or CMPMA, is an organic compound with a molecular formula of C10H10ClO4. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds, including those used in the treatment of cancer and other diseases. CMPMA has a wide range of applications in the fields of chemistry and pharmacology, as well as in other fields such as biochemistry and physiology.
科学的研究の応用
CMPMA is used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals and other compounds, including those used in the treatment of cancer and other diseases. In addition, it has been used in the synthesis of various other compounds, such as antibiotics, antifungals, and antiviral agents. It has also been used in the synthesis of various polymers, such as polyesters and polyamides.
作用機序
The mechanism of action of CMPMA is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of COX-2, CMPMA may reduce inflammation and pain.
Biochemical and Physiological Effects
CMPMA has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, pain, and fever. It has also been found to have anti-tumor and anti-bacterial effects. In addition, it has been found to have antioxidant and anti-allergic effects.
実験室実験の利点と制限
The use of CMPMA in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is non-toxic and has a wide range of applications in various fields. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents and is not very stable in acidic solutions.
将来の方向性
There are a number of potential future directions for CMPMA research. One potential direction is to investigate its potential as an anti-cancer agent. Another potential direction is to investigate its potential as an anti-bacterial agent. In addition, further research could be done to investigate its potential as an antioxidant and anti-allergic agent. Finally, further research could be done to investigate its potential as an anti-inflammatory agent.
合成法
CMPMA can be synthesized via several different methods. One method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-methoxyphenol in the presence of a base, such as potassium carbonate, and an acid, such as sulfuric acid. The reaction is carried out at a temperature of 80°C for a period of 4-6 hours. Another method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-methoxyphenol in the presence of a base, such as potassium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at a temperature of 80°C for a period of 6-8 hours.
特性
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-8-9(16)6-7-10(13)11-4-3-5-12(15(17)18)14(11)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIILHCROWTRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691081 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-31-7 |
Source


|
| Record name | 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


